1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-thiophen-2-yl-N-(1-thiophen-2-ylcyclopentyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-17(18(9-1-2-10-18)15-7-5-13-22-15)20-19(11-3-4-12-19)16-8-6-14-23-16/h5-8,13-14H,1-4,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALZSOMECRMUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is the coupling of thiophene derivatives with cyclopentanecarboxamide precursors under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the thiophene-cyclopentyl bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
Scientific Research Applications
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives from , such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzimidazotriazol-4-yl)ethan-1-one and 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzimidazotriazol-4-yl)ethan-1-one . Key comparisons are outlined below:
Replacing thiophene with thiazole (as in the third column) introduces nitrogen and sulfur heteroatoms, which could modulate electronic properties (e.g., redox activity, ligand-metal interactions) .
Biological Activity
1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopentane core with thiophene substituents, which are known to influence biological interactions. Its molecular formula is , indicative of its structural complexity that may contribute to diverse biological activities. The presence of thiophene rings suggests potential interactions with biological membranes and proteins, influencing various cellular pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures to 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, potentially through mechanisms involving disruption of cell membrane integrity or inhibition of metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory cytokine production, suggesting a mechanism that involves the inhibition of pro-inflammatory signaling pathways. This could make it a candidate for treating inflammatory diseases .
The specific mechanisms through which 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide exerts its biological effects are still under investigation. However, it is believed that the thiophene ring may interact with various enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The compound's unique structure allows it to engage with specific biological targets, potentially influencing pathways relevant to inflammation and microbial resistance.
Data Tables
| Biological Activity | Type | Observations |
|---|---|---|
| Antimicrobial | In vitro | Inhibition of microbial growth |
| Anti-inflammatory | In vitro | Modulation of cytokine production |
| Mechanism of Action | Proposed | Interaction with enzymes/receptors |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of thiophene derivatives, 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
Case Study 2: Anti-inflammatory Effects
Another investigation involved the use of this compound in a mouse model of colitis. The results showed a reduction in inflammatory markers and improved histological scores in treated animals compared to controls. This suggests that the compound may have therapeutic potential in managing inflammatory bowel diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between cyclopentylcarbamoyl intermediates and thiophene derivatives. Key steps include:
- Cyclopentylcarbamoyl Introduction : React intermediates with cyclopentyl isocyanate under inert atmospheres .
- Thiophene Coupling : Use Suzuki-Miyaura or Ullmann-type reactions with catalysts like Pd(PPh₃)₄ in DMF or DMSO at 60–80°C .
- Optimization : Adjust solvent polarity (e.g., ethanol for solubility), reaction time (6–24 hours), and temperature (reflux conditions for higher yields). Monitor progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) and cyclopentane backbone .
- IR Spectroscopy : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 371.12 for C₂₀H₂₁NO₂S₂⁺) .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95%) .
Q. What are the key considerations for safe handling and storage of this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid heat/sparks due to potential decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
-
Comparative Assays : Replicate studies under standardized conditions (e.g., fixed concentrations, cell lines) to isolate variables .
-
Orthogonal Validation : Combine enzyme inhibition assays (e.g., IC₅₀ measurements) with molecular docking to verify target interactions .
-
Meta-Analysis : Use computational tools (e.g., ChemAxon) to compare structural analogs and identify activity trends (see Table 1) .
Table 1: Structural Analogs and Reported Activities
Compound Name Structural Features Reported Activity N-{2-hydroxy-2-(thiophen-3-yl)ethyl}-1-(thiophen-2-yl)cyclopentane Dual thiophene groups Antimicrobial (MIC: 12.5 µg/mL) N-(4-methylphenyl)-analog Phenyl substituent Antiviral (EC₅₀: 8.7 µM)
Q. What computational methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Prioritize binding poses with ΔG < –8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can stability under oxidative/hydrolytic conditions be systematically evaluated?
- Methodological Answer :
- Oxidative Stress Tests : Expose to H₂O₂ (1–5 mM) in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours .
- Hydrolytic Stability : Incubate in buffers (pH 2–10) and analyze by LC-MS for cleavage products (e.g., cyclopentane-carboxylic acid) .
Q. What strategies enhance selectivity for target enzymes/receptors?
- Methodological Answer :
- Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to thiophene rings to improve binding specificity .
- Scaffold Hybridization : Fuse with pyrrolo[3,4-b]pyridine cores to target kinase domains (synthesized via Pd-catalyzed cross-coupling) .
Data Contradiction Analysis
- Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.
- Resolution :
- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
